N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C18H19NO5 and its molecular weight is 329.352. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Oxidation Reactions
The study by Levai et al. (2002) explores the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans, a process that might be relevant for modifying or synthesizing compounds with similar structural features to the one . They detail a transformation leading to unknown tetrahydrobenzofuran derivatives, providing insights into synthetic pathways that could potentially apply to related compounds (Levai et al., 2002).
Antibacterial Agents
The synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, as reported by Palkar et al. (2017), indicate the potential for derivatives of similar compounds to act as promising antibacterial agents. This research underscores the significance of structural modifications in enhancing antibacterial activity, which could be pertinent for developing new therapeutics based on the compound (Palkar et al., 2017).
Chemical Transformations
El’chaninov et al. (2018) describe the synthesis and some transformations of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, which involves reactions that could be analogous to those used in the synthesis or functionalization of "N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzo[d][1,3]dioxole-5-carboxamide" (El’chaninov et al., 2018).
Electrophilic Substitution Reactions
Research by Aleksandrov et al. (2017) on the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole highlights electrophilic substitution reactions, which are crucial for the chemical modification of heteroaromatic compounds. This could provide valuable methodologies for the derivatization of the compound to enhance its properties or to synthesize analogs (Aleksandrov et al., 2017).
Cross-Coupling Reactions
Qiao et al. (2014) discuss palladium-catalyzed double C-S bond construction using Na2S2O3 as a sulfurating reagent, a method that might be applicable to the synthesis or functionalization of compounds related to "this compound." This research opens avenues for introducing sulfur functionalities into complex molecules (Qiao et al., 2014).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(oxan-4-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c20-18(13-3-4-16-17(10-13)24-12-23-16)19(11-15-2-1-7-22-15)14-5-8-21-9-6-14/h1-4,7,10,14H,5-6,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCNSOZGGVTYFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.